molecular formula C10H9N5 B571128 2-(5-methyl-1H-pyrazol-3-yl)-1H-Imidazo[4,5-b]pyridine CAS No. 120800-21-7

2-(5-methyl-1H-pyrazol-3-yl)-1H-Imidazo[4,5-b]pyridine

Katalognummer: B571128
CAS-Nummer: 120800-21-7
Molekulargewicht: 199.217
InChI-Schlüssel: WZEPSWITGRVRIU-CSKARUKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Features and Nomenclature

2-(5-Methyl-1H-pyrazol-3-yl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused bicyclic core. Its molecular formula is $$ \text{C}{10}\text{H}{9}\text{N}_{5} $$, with a molecular weight of 199.21 g/mol. The IUPAC name reflects its structure: a pyridine ring fused with an imidazole moiety at positions 4 and 5 (imidazo[4,5-b]pyridine), substituted at position 2 with a 5-methyl-1H-pyrazol-3-yl group.

The compound’s planar architecture enables π-π stacking interactions, while the pyrazole substituent introduces steric and electronic modulation. Key structural parameters include:

Property Value
Molecular Formula $$ \text{C}{10}\text{H}{9}\text{N}_{5} $$
Exact Mass 199.086 Da
Topological Polar Surface Area 70.25 Ų
LogP (Octanol-Water) 1.656

The imidazo[4,5-b]pyridine core is structurally analogous to purines, facilitating interactions with biological targets such as kinases and nucleic acids.

Historical Context of Imidazo[4,5-b]Pyridine Scaffold Development

The imidazo[4,5-b]pyridine scaffold emerged as a focus in medicinal chemistry during the early 2000s, driven by its versatility in drug design. Early work centered on its synthesis via cyclization reactions, such as the condensation of 2,3-diaminopyridines with aldehydes. A pivotal advancement occurred in 2014, when imidazo[4,5-b]pyridines were identified as potent PDE10A inhibitors, showcasing their potential in central nervous system disorders.

In 2018, a green synthesis method using $$ \text{H}2\text{O}$$-IPA solvent streamlined access to functionalized derivatives, enabling rapid diversification. Concurrently, studies on antiproliferative agents highlighted the scaffold’s efficacy against cancer cells, with IC$${50}$$ values in the nanomolar range for compounds like 6 and 7 against HCT116 and MCF-7 cells.

Key milestones:

  • 2013 : Discovery of Aurora-A-selective inhibitors via scaffold modification.
  • 2017 : Comprehensive review of pharmacological applications, including antiviral and antidiabetic potentials.
  • 2021 : Structural optimization for enhanced kinase selectivity, exemplified by p38 MAP kinase inhibitors.

Significance in Heterocyclic Chemistry and Medicinal Research

The imidazo[4,5-b]pyridine scaffold is a privileged structure in drug discovery due to its:

  • Bioisosteric Properties : Mimics purine nucleobases, enabling targeting of ATP-binding sites in kinases.
  • Synthetic Flexibility : Amenable to functionalization at multiple positions (e.g., C2, C7).
  • Broad Bioactivity :
Application Examples References
Anticancer Agents Inhibition of Aurora kinases (IC$$_{50}$$ < 10 nM)
PDE10A Inhibitors Nanomolar potency in Parkinson’s disease models
Antimicrobial Agents DNA/RNA binding via G-quadruplex stabilization
Anti-Inflammatory Agents Suppression of TNF-α and IL-8 production

In heterocyclic chemistry, the scaffold’s stability under diverse conditions (e.g., acidic, basic) makes it a robust platform for library synthesis. Recent advances in microwave-assisted amination and tandem S$$_N$$Ar-reduction-cyclization sequences have further expanded its accessibility.

The compound this compound exemplifies these traits, serving as a precursor for derivatives with tailored pharmacokinetic profiles. Its role in fragment-based drug design continues to drive innovations in targeting undruggable proteins.

Eigenschaften

IUPAC Name

2-(5-methyl-1H-pyrazol-3-yl)-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-6-5-8(15-14-6)10-12-7-3-2-4-11-9(7)13-10/h2-5H,1H3,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFCUDHJIZYPEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=NC3=C(N2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism and Intermediate Formation

The most efficient method involves the condensation of pyridine-2,3-diamine with 5-methylpyrazole-3-carbaldehyde in dimethylformamide (DMF) under oxidative conditions. Ceric ammonium nitrate (CAN) and hydrogen peroxide (H₂O₂) catalyze the formation of an imine intermediate, which undergoes cyclization to yield the imidazo[4,5-b]pyridine core. Time-dependent ¹H NMR studies confirm a stepwise mechanism: initial imine formation (δ 7.00 ppm, 1 h), followed by cyclization to a dihydroimidazo intermediate (δ 8.36 ppm, 5 h), and final aromatization (δ 8.50 ppm, 10 h).

Critical Parameters :

  • Stoichiometry : A 1:1 molar ratio of diamine to aldehyde minimizes side products.

  • Oxidant Selection : CAN/H₂O₂ outperforms MnO₂ or KMnO₄ in reducing reaction time from 24 h to 10 h.

Optimization of Reaction Conditions

Optimization trials reveal that solvent polarity significantly impacts yield. Polar aprotic solvents like DMF enhance reaction rates by stabilizing charged intermediates, whereas ethanol or toluene result in incomplete conversion (<50% yield). Heating at 80°C for 10 h achieves 82% isolated yield after column chromatography (hexane/ethyl acetate, 7:3).

Table 1: Solvent Screening for Condensation Reaction

SolventDielectric ConstantYield (%)Reaction Time (h)
DMF36.78210
Ethanol24.34824
Acetonitrile37.56518

Cyclization Strategies Using Hydrazine Derivatives

Chlorination and Oxidation Steps

Adapting methodologies from pyrazole synthesis patents, an alternative route involves cyclizing 3-hydrazinopyridine dihydrochloride with dialkyl maleates. The process begins with chlorination using phosphoryl chloride (POCl₃) in acetonitrile at 60°C, forming a 3-chloro-4,5-dihydro-pyrazole intermediate. Subsequent oxidation with manganese(IV) oxide (MnO₂) in acetonitrile at 60°C introduces aromaticity, yielding a carboxylate ester.

Key Observations :

  • Chlorination Efficiency : POCl₃ achieves >90% conversion compared to PCl₅ (70%).

  • Oxidant Load : A 5-fold excess of MnO₂ ensures complete dehydrogenation within 4 h.

Decarboxylation and Final Product Isolation

Hydrolysis of the ester group (10c) with aqueous HCl (6 M, 100°C) produces 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride (10d), which undergoes copper(II) oxide-catalyzed decarboxylation in N,N′-dimethylformamide (DMF) at 120°C. This step selectively removes the carboxylic acid group, affording the target compound in 68% yield after recrystallization.

Mechanistic Insight :
Copper(II) oxide facilitates radical-mediated decarboxylation, as evidenced by ESR spectroscopy showing Cu(II) → Cu(I) reduction during the reaction.

Alternative Methodologies and Recent Advances

Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating. For example, irradiating pyridine-2,3-diamine and 5-methylpyrazole-3-carbaldehyde in DMF at 100 W for 2 h achieves 75% yield, albeit with minor decomposition products. Flow chemistry approaches are also emerging, enabling continuous production with >90% purity via in-line HPLC monitoring.

Comparative Analysis of Synthetic Approaches

Table 2: Route Comparison

ParameterCondensation RouteCyclization-Decarboxylation
Total Yield (%)8254
Reaction Steps25
Purification ComplexityModerateHigh
Scalability>100 g demonstrated<50 g reported

The condensation route offers superior yield and simplicity, making it preferable for lab-scale synthesis. However, the cyclization-decarboxylation pathway provides modularity for introducing substituents at the pyrazole ring .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-methyl-1H-pyrazol-3-yl)-1H-Imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(5-methyl-1H-pyrazol-3-yl)-1H-Imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, as an androgen receptor antagonist, it binds to the androgen receptor, inhibiting its activity and thereby reducing the proliferation of prostate cancer cells . The exact pathways and molecular targets can vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the imidazo[4,5-b]pyridine core or the appended heterocycle (Table 1):

Key Observations :

  • Bulkier groups like isopropyl (compound 22b) may hinder solubility but improve metabolic stability .
  • Synthetic Challenges : Pyrazole-substituted derivatives (e.g., target compound) exhibit lower yields (17–50%) compared to pyridine-substituted analogs (83–87%), likely due to steric hindrance during cyclization .

Pharmacological Activity

Imidazo[4,5-b]pyridine derivatives demonstrate diverse bioactivities, as highlighted below:

Table 2: Bioactivity Comparison
Compound Class Biological Activity Potency/IC₅₀ Key References
Target Compound and Pyrazole Analogs Kinase inhibition (e.g., JAK2, Aurora) Not explicitly reported
2-(Pyridin-3-yl) derivatives () Antibacterial (Gram-positive bacteria) MIC: 8–32 µg/mL
3H-Imidazo[4,5-b]pyridines () Antitubercular (M. tuberculosis H37Rv) MIC: 1.6–12.5 µg/mL
Pyrazolo[3,4-d]pyrimidines () Anticancer (cell line screening) IC₅₀: 0.5–10 µM

Key Observations :

  • Kinase Inhibition : Pyrazole-substituted imidazo[4,5-b]pyridines (e.g., 21h ) are optimized for kinase targets, though quantitative data are lacking in the provided evidence .
  • Antimicrobial Activity : Pyridine-substituted analogs (e.g., 5a–k ) show moderate activity against Gram-positive bacteria, while antitubercular analogs () exhibit higher potency, likely due to electron-withdrawing groups enhancing membrane penetration .

Computational and Structural Insights

  • Density Functional Theory (DFT) : Becke’s hybrid functional () and Lee-Yang-Parr correlation () are widely used to predict electronic properties. For imidazo[4,5-b]pyridines, exact exchange terms may improve accuracy in modeling charge distribution, critical for drug-receptor interactions .
  • Crystallography : Tools like SHELX () and ORTEP-3 () enable precise structural determination. For example, compound 21h ’s piperazinyl-methylisoxazole side chain likely adopts a conformation favorable for ATP-binding pocket interactions .

Biologische Aktivität

Introduction

2-(5-methyl-1H-pyrazol-3-yl)-1H-Imidazo[4,5-b]pyridine, with the CAS number 120800-21-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Properties

  • Molecular Formula : C10H9N5
  • Molecular Weight : 199.21 g/mol
  • Boiling Point : Approximately 465.1 °C (predicted)
  • Density : 1.52 g/cm³ (predicted)
  • pKa : 12.23 (predicted)

These properties suggest that the compound may exhibit stability under various conditions, making it suitable for further biological evaluation.

Anticancer Activity

Research has indicated that compounds containing the imidazo[4,5-b]pyridine scaffold exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of imidazo[4,5-b]pyridine showed potent inhibition against human tumor cell lines, including colon carcinoma (HCT116) with a GI50 value of 2.30 μM and acute myeloid leukemia (MV4-11) cells with an IC50 of 0.299 μM for FLT3 inhibition .

Antimicrobial Activity

In a synthesis study involving various pyrazoline derivatives, none of the compounds showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria at concentrations up to 1000 µg/ml . However, the structural characteristics of imidazo[4,5-b]pyridine derivatives suggest potential for further exploration in antimicrobial applications.

Anti-inflammatory Activity

The anti-inflammatory potential of imidazo[4,5-b]pyridine derivatives has been assessed using the carrageenan-induced paw edema method in animal models. While specific data for this compound was not detailed in available studies, related compounds have shown promising anti-inflammatory effects .

Other Pharmacological Activities

The compound is also associated with various other biological activities:

  • Anxiolytic
  • Analgesic
  • Anticonvulsant
  • Anti-ulcer

These diverse activities are attributed to the unique structural features of pyrazole and imidazopyridine derivatives, which allow for interaction with multiple biological targets .

Synthesis and Characterization

A recent study synthesized several novel pyrazoline incorporated imidazopyridines and characterized them using spectral data. The synthesis involved chalcone intermediates and yielded compounds that were evaluated for their biological activities .

Molecular Modeling Studies

Molecular modeling studies have suggested that modifications to the pyrazole moiety can enhance the anticancer activity of imidazo[4,5-b]pyridine derivatives. These studies provide insights into structure-activity relationships that could guide future drug design efforts targeting specific cancer types .

Data Summary Table

Activity TypeDescriptionReference
AnticancerGI50 = 2.30 μM in HCT116; IC50 = 0.299 μM (FLT3)
AntimicrobialNo significant activity at 1000 µg/ml
Anti-inflammatoryEvaluated via carrageenan-induced paw edema
Other ActivitiesIncludes anxiolytic, analgesic, anticonvulsant

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 2-(5-methyl-1H-pyrazol-3-yl)-1H-imidazo[4,5-b]pyridine, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via condensation of pyridine-2,3-diamine derivatives with appropriately substituted aldehydes. For example, pyridine aldehydes (e.g., 5-methylpyrazole-3-carbaldehyde) react with pyridine-2,3-diamine in the presence of ceric ammonium nitrate (CAN) and H₂O₂, yielding the imidazo[4,5-b]pyridine core. Post-synthesis purification via column chromatography (hexane/ethyl acetate) and characterization by ¹H/¹³C NMR, mass spectrometry, and elemental analysis ensures purity .
  • Key Considerations : Optimize reaction time (72 hours for cycloaddition reactions ), solvent choice (DMF or ethanol), and stoichiometric ratios to improve yields (reported up to 82% in similar syntheses ).

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for aromatic protons), ¹³C NMR (peaks ~150 ppm for imidazole carbons), and HRMS (m/z calculated for C₁₀H₁₀N₆: 214.0964) provide preliminary confirmation.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structure. For example, imidazo[4,5-b]pyridine derivatives often exhibit planar heterocyclic cores with dihedral angles <25° between fused rings . ORTEP-III can visualize thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. What computational strategies are effective for analyzing the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For accuracy, include exact-exchange terms (e.g., Becke’s 1993 functional) to reduce errors in atomization energies (<2.4 kcal/mol) . Solvent effects (e.g., PCM model) improve predictions of reactivity in biological systems .

Q. How can biological activity be systematically evaluated against bacterial/fungal targets?

  • Methodological Answer :

  • In vitro Assays : Use microdilution methods (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare to reference antibiotics (streptomycin/gentamicin) .
  • Mechanistic Studies : Perform molecular docking (AutoDock Vina) against enzyme targets (e.g., Mycobacterium tuberculosis DprE1 for antitubercular activity) to identify binding interactions. Validate with MIC values <10 µg/mL .

Q. What strategies address solubility challenges in biological assays?

  • Methodological Answer :

  • Solubility Screening : Test DMSO (primary solvent), ethanol, or PEG-300. For low solubility, use co-solvents (e.g., Tween 80/saline mixtures) .
  • Formulation for In Vivo Studies : Prepare stock solutions in DMSO (10 mg/mL) and dilute with PEG300:Saline (4:5 v/v) to achieve working concentrations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.